molecular formula C6H6F2O2 B6612408 1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid CAS No. 1803582-18-4

1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid

Cat. No. B6612408
CAS RN: 1803582-18-4
M. Wt: 148.11 g/mol
InChI Key: PTHYUDCNVGPMKB-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C6H8F2O2 . It has a molecular weight of 150.13 . The IUPAC name for this compound is 1-(2,2-difluoroethyl)cyclopropanecarboxylic acid .


Molecular Structure Analysis

The InChI code for 1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid is 1S/C6H8F2O2/c7-4(8)3-6(1-2-6)5(9)10/h4H,1-3H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as boiling point, density, and pKa were not found in the search results.

Safety and Hazards

The safety information for 1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid indicates that it is associated with certain hazards. The compound has been assigned the GHS (Globally Harmonized System) pictograms GHS05 and GHS07 . The hazard statements associated with the compound are H315, H318, and H335 . These codes correspond to specific hazard descriptions: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O2/c7-4(8)3-6(1-2-6)5(9)10/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHYUDCNVGPMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethenyl)cyclopropane-1-carboxylic acid

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